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(4-(1H-pyrrol-3-yl)phenyl)methanamine

Cat. No.: B12641609
CAS No.: 1448189-35-2
M. Wt: 172.23 g/mol
InChI Key: PAMHJDACOBPKBT-UHFFFAOYSA-N
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Description

The Pyrrole (B145914) Heterocycle as a Core Scaffold in Advanced Chemical Research

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of organic and medicinal chemistry. chemicalbook.comacs.orgwikipedia.orgsinocurechem.com This scaffold is a fundamental component of numerous naturally occurring and synthetic molecules with a broad spectrum of biological activities. mdpi.com Its presence in vital biomolecules like heme, chlorophyll, and vitamin B12 underscores its evolutionary significance. mdpi.com

In modern chemical research, pyrrole derivatives are explored for their potential as:

Pharmaceutical agents: They exhibit a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. sinocurechem.commdpi.com

Functional materials: The electron-rich nature of the pyrrole ring makes it a valuable building block for conducting polymers and organic electronic materials. beilstein-journals.org

Synthetic intermediates: The pyrrole nucleus can be readily functionalized, serving as a versatile platform for the construction of more complex molecular architectures. acs.org

The diverse reactivity and biological relevance of the pyrrole moiety continue to inspire the development of novel synthetic methodologies and the exploration of its derivatives for new applications. wikipedia.orgsinocurechem.com

Significance of Arylmethanamine Architectures in Contemporary Organic Chemistry

The arylmethanamine scaffold, characterized by a benzylamine (B48309) or related structure, is another key pharmacophore in drug discovery. wikipedia.org This structural motif is present in a wide range of pharmaceuticals and biologically active compounds. wikipedia.org The amine group can act as a hydrogen bond donor and acceptor, as well as a basic center, enabling crucial interactions with biological targets.

Key attributes of the arylmethanamine architecture include:

Bioisosterism: The aminomethyl group can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. nih.gov

Synthetic accessibility: Arylmethanamines can be prepared through various established synthetic routes, making them readily available starting materials for chemical synthesis. sinocurechem.com

Biological activity: Derivatives of benzylamine have been shown to possess a range of biological effects, including anti-emetic and other pharmacological properties. wikipedia.org

The combination of a rigid aromatic ring with a flexible aminomethyl side chain provides a versatile template for designing molecules that can effectively interact with a variety of biological receptors and enzymes.

Research Trajectory and Rationale for Investigating (4-(1H-pyrrol-3-yl)phenyl)methanamine

The rationale for investigating a hybrid molecule such as this compound stems from the principle of molecular hybridization or scaffold hopping in drug design. nih.gov By combining the distinct features of the pyrrole and arylmethanamine scaffolds, researchers may aim to:

Develop novel therapeutic agents: The goal is often to create new chemical entities with unique or enhanced biological activities that are not observed with the individual components. The pyrrole moiety could confer specific interactions with a biological target, while the phenylmethanamine portion could improve solubility, cell permeability, or provide additional binding interactions.

Explore new chemical space: The synthesis of such compounds expands the library of available molecules for high-throughput screening and drug discovery programs.

Investigate structure-activity relationships (SAR): Studying how the combination and relative orientation of these two scaffolds influence a particular biological activity can provide valuable insights for the design of more potent and selective molecules. For instance, studies on 1-methyl-3-phenylpyrroles have demonstrated that the nature and position of substituents on the phenyl ring significantly impact their biological activity. researchgate.net

The synthesis of this compound would likely involve a multi-step process. A common approach to form the 3-arylpyrrole core is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between a suitable pyrrole derivative and a phenylboronic acid or stannane. acs.org Alternatively, methods like the van Leusen reaction using tosylmethyl isocyanide (TosMIC) with an appropriate chalcone (B49325) derivative can yield 3,4-disubstituted pyrroles. mdpi.com Following the formation of the (4-(1H-pyrrol-3-yl)phenyl) core, the methanamine group could be introduced through various standard functional group transformations, such as the reduction of a nitrile or an amide, or the reductive amination of an aldehyde.

Compound Data

Given the limited direct data on this compound, the following tables provide representative physicochemical properties of its core constituents, 3-phenyl-1H-pyrrole and benzylamine, to offer an informed estimation of the target compound's characteristics.

Table 1: Physicochemical Properties of 3-Phenyl-1H-pyrrole

PropertyValueReference(s)
Molecular Formula C₁₀H₉N cymitquimica.com
Molecular Weight 143.18 g/mol cymitquimica.com
Melting Point 80 °C (sublimed) chemicalbook.com
Boiling Point 304.1 ± 21.0 °C (Predicted) chemicalbook.com
Density 1.076 ± 0.06 g/cm³ (Predicted) chemicalbook.com
pKa 16.74 ± 0.50 (Predicted) chemicalbook.com
Appearance Data not available

Table 2: Physicochemical Properties of Benzylamine

PropertyValueReference(s)
Molecular Formula C₇H₉N sinocurechem.com
Molecular Weight 107.15 g/mol sinocurechem.com
Boiling Point 184-185 °C chemicalbook.com
Density 0.981 g/mL at 25 °C chemicalbook.com
pKa 9.34 wikipedia.org
Solubility Miscible in water, ethanol (B145695), diethyl ether wikipedia.orgnih.gov
Appearance Colorless liquid with an ammonia-like odor nih.gov

Synthetic Methodologies for this compound and Related Analogs

The synthesis of this compound and its analogs involves intricate strategies focusing on the construction of the core pyrrole heterocycle and the formation of the crucial phenyl-pyrrole linkage. These compounds are of significant interest in medicinal chemistry, often serving as scaffolds in the development of novel therapeutic agents. colab.wsnih.govscispace.com The methodologies employed are diverse, ranging from classical condensation reactions to modern multicomponent and metal-free strategies, allowing for the creation of a wide array of substituted derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B12641609 (4-(1H-pyrrol-3-yl)phenyl)methanamine CAS No. 1448189-35-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1448189-35-2

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

[4-(1H-pyrrol-3-yl)phenyl]methanamine

InChI

InChI=1S/C11H12N2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8,13H,7,12H2

InChI Key

PAMHJDACOBPKBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=CNC=C2

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For (4-(1H-pyrrol-3-yl)phenyl)methanamine, both ¹H and ¹³C NMR would provide critical data.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the pyrrole (B145914) ring, the phenyl ring, the benzylic methylene (B1212753) group (CH₂), the amine (NH₂), and the pyrrole N-H group. The protons on the disubstituted phenyl ring would likely appear as two distinct doublets, characteristic of a para-substituted system. The pyrrole protons would exhibit characteristic shifts and coupling patterns. The benzylic CH₂ protons would appear as a singlet, while the amine and N-H protons would likely be broad singlets, the chemical shifts of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. This includes the carbons of the pyrrole and phenyl rings, as well as the benzylic carbon. The chemical shifts of these carbons are indicative of their electronic environment. For instance, carbons attached to nitrogen atoms are shifted to higher ppm values. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to distinguish between CH, CH₂, and CH₃ groups, although the latter is absent in this molecule.

Expected ¹H NMR Data for this compound Data below is predicted based on analysis of similar compounds.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrrole N-HBroad singlet~8.0-9.0
Phenyl (aromatic)Doublet~7.3-7.5
Phenyl (aromatic)Doublet~7.1-7.3
Pyrrole C2-H, C5-HMultiplet~6.7-6.9
Pyrrole C4-HMultiplet~6.2-6.4
Methylene (-CH₂-)Singlet~3.8-4.0
Amine (-NH₂)Broad singlet~1.5-2.5

Expected ¹³C NMR Data for this compound Data below is predicted based on analysis of similar compounds.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Phenyl (quaternary, C-NH₂)~140-145
Phenyl (quaternary, C-pyrrole)~135-140
Phenyl (CH)~128-130
Phenyl (CH)~125-127
Pyrrole (quaternary, C-phenyl)~120-125
Pyrrole (CH)~115-120
Pyrrole (CH)~105-110
Methylene (-CH₂-)~45-50

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the unambiguous determination of its molecular formula, C₁₁H₁₂N₂.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation patterns of the molecule. The fragmentation of the molecular ion would likely involve cleavage of the benzylic C-C bond to form a stable benzyl-type cation or loss of the amine group. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound and distinguish it from isomers. For related methanamine compounds, characteristic fragmentation involves the loss of NH₂ or cleavage at the benzylic position. nih.gov

Predicted High-Resolution Mass Spectrometry Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₁₁H₁₃N₂⁺173.1073
[M+Na]⁺C₁₁H₁₂N₂Na⁺195.0892

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show several characteristic absorption bands.

Key expected vibrations include the N-H stretching of the primary amine (NH₂) and the pyrrole N-H group, which typically appear as medium to strong bands in the region of 3200-3500 cm⁻¹. The C-H stretching of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrrole rings would be found in the 1400-1600 cm⁻¹ region. Finally, the C-N stretching vibration would be expected in the 1000-1350 cm⁻¹ range. The presence of these bands provides strong evidence for the key functional groups within the molecule. For similar structures, N-H stretching bands are clearly identifiable. rsc.org

Expected IR Absorption Bands for this compound Data below is predicted based on analysis of similar compounds.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine & Pyrrole N-HStretch3200-3500
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-2960
C=C (Aromatic/Pyrrole)Stretch1400-1600
C-NStretch1000-1350

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide information about connectivity, X-ray crystallography offers the ultimate proof of structure by determining the precise arrangement of atoms in the solid state. This technique would require growing a suitable single crystal of this compound or a salt thereof.

If a suitable crystal were obtained, the analysis would provide detailed information on bond lengths, bond angles, and torsional angles. It would definitively confirm the substitution pattern on both the phenyl and pyrrole rings and reveal the conformation of the molecule in the crystal lattice. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amine and pyrrole N-H groups, which are crucial for understanding the crystal packing. While no crystal structure for the title compound is currently available, analysis of other complex molecules containing pyrrole and phenyl rings demonstrates the power of this technique to map out three-dimensional structures and intermolecular contacts. nih.gov

Computational and Theoretical Chemistry Studies of 4 1h Pyrrol 3 Yl Phenyl Methanamine

Molecular Docking and Simulation Approaches for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For derivatives of the (4-(1H-pyrrol-3-yl)phenyl)methanamine scaffold, molecular docking has been instrumental in elucidating potential biological activities.

Research on related pyrrole (B145914) structures has demonstrated their potential to interact with a variety of enzymes. For instance, studies on pyrrole-based heterocyclic amino acid derivatives have used molecular docking to investigate their binding at the active site of the GABA-A receptor, a key target for anticonvulsant drugs. ijper.org These studies revealed significant interactions with key amino acid residues such as Ile C:242, Asp C:424, and Phe D:307. ijper.org Similarly, docking studies on novel pyrrolyl benzohydrazides have been conducted to confirm their binding modes within the active sites of enzymes like enoyl-ACP reductase and dihydrofolate reductase (DHFR), which are targets for antibacterial agents. mdpi.comresearchgate.net The results from these docking studies often show good correlation with in vitro findings, validating the computational models. ijper.orgresearchgate.net

Following docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-protein complex over time. MD simulations provide detailed information on the conformational changes and the dynamics of the interactions at an atomic level. nih.gov For example, MD simulations coupled with binding free energy calculations, such as MM-PBSA (Molecular Mechanics Poison-Boltzmann/Generalized Born Surface Area), can offer a more accurate estimation of binding affinity and stability for the docked compounds. nih.govfrontiersin.org These simulations can reveal whether the initial binding pose predicted by docking is stable or if the ligand shifts to a different conformation within the binding pocket. nih.gov

Table 1: Representative Molecular Docking Results for Pyrrole Derivatives

Compound ScaffoldTarget ProteinKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Reference
Pyrrole-based amino acidGABA-A ReceptorIle C:242, Asp C:424, Phe D:307, Arg C:250Not Specified ijper.org
Pyrrolyl benzohydrazideEnoyl ACP Reductase (InhA)Not Specified-6.73 to -4.44 (Consensus Score) researchgate.net
Fused 1H-PyrroleEGFRNot Specified-10.12 to -7.31 nih.gov
Fused 1H-PyrroleCDK-2Not Specified-11.23 to -8.12 nih.gov
Thiazole-linked PyrroleRho6 ProteinGln158, Arg108-9.2 to -9.4 semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. imist.ma These models establish a mathematical correlation between the physicochemical properties (descriptors) of a series of molecules and their activities. researchgate.net For scaffolds related to this compound, 2D and 3D-QSAR analyses have been performed to guide the synthesis of more potent inhibitors for various targets. nih.govimist.ma

In a typical 2D-QSAR study, descriptors such as lipophilicity (logP), electronic properties, and steric parameters are correlated with activity using methods like multiple linear regression (MLR). imist.ma For example, a QSAR analysis on N-phenylpyrrolidin-2-ones as protoporphyrinogen (B1215707) oxidase inhibitors was conducted to establish a relationship between their structure and inhibitory activity. imist.ma 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), go a step further by considering the 3D arrangement of steric and electrostatic fields around the molecules. nih.gov These models generate contour maps that highlight regions where modifications to the structure would likely increase or decrease biological activity. nih.gov A study on pyrimidine-4,6-diamine-based compounds developed robust CoMFA and CoMSIA models that showed good predictive power for FMS-like tyrosine kinase-3 inhibitory activity. nih.gov

Pharmacophore modeling complements QSAR by identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model can be generated based on a set of active ligands or from the ligand-receptor complex structure. This model then serves as a 3D query for screening databases to find new molecules with the desired features. nih.gov Studies on monoamine triple uptake inhibitors have successfully used pharmacophore modeling to reveal that a specific 'folded' conformation and optimal distances between key pharmacophoric groups are crucial for activity. nih.gov

Table 2: Example of 3D-QSAR Model Statistics for FMS-like Tyrosine Kinase-3 Inhibitors

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)External Predictive Power (Q_F3^2)Field ContributionReference
CoMFA0.8020.9830.698Steric: 55.4%, Electrostatic: 44.6% nih.gov
CoMSIA0.7250.9650.668Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor nih.gov

Virtual Screening Methodologies for De Novo Design and Target Prediction

Virtual screening (VS) is a powerful computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net VS can be either ligand-based, using pharmacophore models or similarity searches, or structure-based, employing molecular docking. The this compound scaffold can serve as a "superscaffold" or starting point for generating vast combinatorial libraries for virtual screening campaigns. nih.gov

High-throughput virtual screening (HTVS) allows for the rapid docking of millions of compounds against a protein target. nih.gov For example, the ChemBridge library was screened against EGFR and HER2 kinases to identify novel dual inhibitors. nih.gov This process typically involves a tiered approach, where a large number of compounds are first docked with lower precision, and the top hits are then re-docked with higher accuracy to refine the results. nih.gov

De novo design represents another sophisticated computational approach where novel molecular structures are built from scratch or by combining smaller fragments within the constraints of a receptor's binding site. nih.govrsc.org This method has the potential to generate highly novel and potent ligands that may not be present in existing compound libraries. nih.gov While de novo design has been successfully applied to create peptide inhibitors, the principles can be extended to small molecules, potentially using the pyrrole-phenyl core of this compound as a foundational fragment for building new potential therapeutics. rsc.org Target prediction algorithms also utilize the structural information of a compound to screen it against a panel of known protein structures, suggesting potential biological targets and off-targets.

Table 3: Overview of a Virtual Ligand Screening (VLS) Workflow

StepDescriptionExample ApplicationReference
1. Library GenerationA virtual library of compounds is created (e.g., 140 million compounds from a "superscaffold").Screening for CB2 receptor antagonists. nih.gov
2. Initial DockingThe library is docked into the target receptor model with standard precision (e.g., effort 1).Top 340,000 compounds selected based on docking score. nih.gov
3. Re-dockingTop-scoring compounds are re-docked with higher precision (e.g., effort 2) for better conformational sampling.Top 10,000 compounds from each model are selected. nih.gov
4. Hit SelectionCompounds are clustered for diversity and selected based on score, binding pose, and chemical novelty.500 compounds nominated for synthesis and experimental testing. nih.gov

Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure, stability, and reactivity of molecules like this compound. nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

DFT calculations are routinely used to optimize the three-dimensional geometry of a molecule, predicting bond lengths, bond angles, and dihedral angles with high accuracy. nih.govbohrium.com These optimized geometries are the foundation for further calculations. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔEg) is a critical descriptor of chemical reactivity and stability; a smaller gap generally indicates a more reactive molecule. nih.gov

Furthermore, DFT can be used to calculate the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. nih.gov The MEP is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for non-covalent interactions like hydrogen bonding and electrophilic attack. nih.govnih.gov Other properties that can be calculated include vibrational frequencies (for comparison with experimental IR spectra) and NMR chemical shifts. nih.govnih.gov

Table 4: Representative Quantum Chemical Descriptors Calculated via DFT

ParameterDescriptionSignificanceReference
Optimized GeometryCalculation of bond lengths, bond angles, and dihedral angles.Provides the most stable 3D structure of the molecule. nih.govbohrium.com
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability. nih.gov
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability. nih.gov
HOMO-LUMO Gap (ΔEg)The energy difference between HOMO and LUMO.A measure of chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential on the electron density surface.Identifies regions for electrophilic and nucleophilic attack and hydrogen bonding. nih.govnih.gov

Investigation of Molecular Mechanisms and Biological Targets of 4 1h Pyrrol 3 Yl Phenyl Methanamine Derivatives

Serotonin (B10506) Reuptake Transporter (SERT) Inhibition Studies

Derivatives of (4-(1H-pyrrol-3-yl)phenyl)methanamine have been investigated as potential inhibitors of the serotonin reuptake transporter (SERT), a key target in the management of depression. The structural similarities between some diarylpyrrole derivatives and the antidepressant drug sertraline (B1200038) prompted these investigations. nih.govrsc.org

A study focused on designing and synthesizing a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines, which are structurally related to the core compound of interest. nih.gov Researchers utilized shape-based virtual screening and docking simulations to evaluate the potential of the diarylpyrrole scaffold, specifically the antitubercular agent BM212, as a selective serotonin reuptake inhibitor (SSRI). nih.govrsc.org The docking simulations indicated a notable affinity of BM212 for the SERT protein, with a docking score of -6.51 kcal/mol. rsc.org

Based on these computational findings and structure-activity relationship (SAR) data from known SSRIs, new derivatives were synthesized. nih.gov In vitro screening of these compounds for their ability to inhibit 5-HT (serotonin) reuptake was conducted using a platelet model. The results demonstrated that several of the synthesized diarylpyrrolemethylamines exhibited significant SERT inhibition. nih.gov

Notably, the compound (1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine), designated SA-5, showed the most potent 5-HT reuptake inhibition, with an activity level comparable to the standard drug sertraline. nih.gov In contrast, the parent scaffold, BM212, displayed weaker, though still present, inhibitory effects on serotonin uptake. nih.govrsc.org

In Vitro 5-HT Reuptake Inhibition by Diarylpyrrole Derivatives nih.gov
CompoundSubstituents (R2 and R3)5-HT Reuptake Inhibition (Absorbance)
Sertraline (Standard)N/A0.220
SA-54-Cl, 4-Cl0.220
BM212N/A0.672

These findings underscore the potential of the this compound scaffold as a foundation for developing novel antidepressant agents targeting the serotonin transporter. nih.govnih.gov

H+,K+-ATPase Inhibition and Gastric Acid Secretion Modulation

Pyrrole (B145914) derivatives have emerged as a significant class of potassium-competitive acid blockers (P-CABs), which function by inhibiting the gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion. nih.govnih.gov A prominent example is the compound 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine, also known as TAK-438 or Vonoprazan. nih.govnih.govnih.gov

Research has shown that TAK-438 is a potent and reversible inhibitor of H+,K+-ATPase. nih.gov Its mechanism of action is K+-competitive, meaning it competes with potassium ions to bind to the enzyme. nih.govnih.gov Unlike traditional proton pump inhibitors (PPIs) such as lansoprazole, the inhibitory activity of TAK-438 is not dependent on an acidic environment. nih.govresearchgate.net It demonstrates potent inhibition at both pH 6.5 and 7.5. nih.gov

The high affinity and slow dissociation of TAK-438 from the H+,K+-ATPase are attributed to specific molecular interactions. nih.gov Modeling studies suggest that the positively charged N-methylamino group of TAK-438 forms a hydrogen bond with the negatively charged Glu795 in the enzyme's K+-binding site. Additionally, hydrogen bonding between the sulfonyl group of TAK-438 and Tyr799 of the enzyme contributes to its slow dissociation rate and sustained inhibitory effect. nih.gov

Another related derivative, 1-(5-(1H-indol-5-yl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine (KFP-H008), also functions as a potent and selective K+-competitive acid blocker. nih.gov It effectively inhibits H+,K+-ATPase without affecting the related Na+,K+-ATPase, highlighting its high selectivity. nih.gov

Inhibitory Activity (IC50) of Pyrrole Derivatives on H+,K+-ATPase nih.gov
CompoundIC50 at pH 6.5 (μM)Inhibition Type
TAK-4380.019Reversible, K+-competitive
SCH28080 (P-CAB Prototype)0.14Reversible, K+-competitive
Lansoprazole (PPI)7.6Irreversible

The development of these pyrrole-based P-CABs represents a significant advancement in managing acid-related diseases, offering a more potent and longer-lasting inhibition of gastric acid secretion compared to previous classes of drugs. nih.govresearchgate.net

Mycobacterium tuberculosis MmpL3 Protein Inhibition

The this compound scaffold is central to a class of potent inhibitors of Mycobacterium tuberculosis (Mtb), targeting the essential membrane protein MmpL3. nih.govconsensus.app MmpL3 is a transporter responsible for exporting trehalose (B1683222) monomycolate (TMM), a crucial precursor for the synthesis of the mycobacterial cell wall. nih.govpatsnap.com Inhibition of MmpL3 disrupts cell wall formation, making it a prime target for new anti-tuberculosis drugs. patsnap.comnih.gov

The 1,5-diarylpyrrole derivative BM212 was one of the first compounds in this class identified as a potent inhibitor of Mtb. sigmaaldrich.com Subsequent research, including the generation of resistant Mtb mutants and whole-genome sequencing, confirmed that the MmpL3 protein is the specific cellular target of BM212. sigmaaldrich.comacs.org

Structure-guided design has led to the development of novel pyrrole-2-carboxamide derivatives with enhanced anti-TB activity. nih.gov Structure-activity relationship (SAR) studies have revealed key features for potent MmpL3 inhibition:

Aromatic groups, like a phenyl group, are favored to occupy the hydrophobic S3 pocket of the MmpL3 proton-translocation channel. nih.gov

Electron-withdrawing substituents on the phenyl and pyridyl groups attached to the pyrrole ring improve activity. nih.gov

Bulky substituents on the carboxamide moiety also enhance anti-TB effects. nih.gov

These inhibitors function by binding within the central transmembrane channel of the MmpL3 protein, targeting the proton relay pathway and blocking the protein's transport function. researchgate.net This leads to the accumulation of TMM in the cytoplasm and a reduction in the synthesis of mycolic acids, which are vital for the integrity of the mycobacterial cell envelope. nih.govnih.gov

Examples of Pyrrole-Based MmpL3 Inhibitors
Compound ClassExample CompoundKey Structural FeatureTarget
1,5-DiarylpyrrolesBM212Diarylpyrrole coreMycobacterium tuberculosis MmpL3 sigmaaldrich.com
Pyrrole-2-carboxamidesNot specified by namePyrrole-2-carboxamide scaffoldMycobacterium tuberculosis MmpL3 nih.gov

The exploration of pyrrole derivatives as MmpL3 inhibitors continues to be a promising strategy in the development of new treatments for drug-resistant tuberculosis. nih.govnih.gov

Exploration of Antimicrobial and Antiviral Mechanisms

Beyond their specific action against Mycobacterium tuberculosis, compounds featuring the pyrrole nucleus have demonstrated a broad spectrum of antimicrobial and antiviral activities, targeting various essential cellular processes. nih.govnih.gov The pyrrole ring serves as a versatile pharmacophore that can be modified to interact with diverse biological targets in pathogens. nih.govmdpi.com

In the antibacterial realm, some pyrrole derivatives, such as pyrrolamides, have been shown to target DNA gyrase. mdpi.com This enzyme is crucial for bacterial DNA synthesis, and its inhibition leads to cell death. This mechanism is distinct from the MmpL3 inhibition observed in mycobacteria. While some MmpL3 inhibitors like BM212 have shown activity against other bacterial species, others are specific to mycobacteria, indicating that the spectrum of activity is highly dependent on the specific derivative's structure. nih.gov

In the context of antiviral research, pyrrole-based compounds have been investigated for their ability to inhibit viral enzymes. For example, certain pyrrolyl-diketoacids have shown efficacy against HIV-1 integrase (IN). nih.gov These compounds are designed to interact with key amino acid residues in the enzyme's active site, such as Pro145, Gln146, and Gln148, thereby preventing viral replication. nih.gov The versatility of the pyrrole scaffold allows for the development of derivatives with dual inhibitory profiles, such as those targeting both HIV-1 integrase and RNase H. nih.gov

The exploration of these mechanisms highlights the adaptability of the this compound framework and related pyrrole structures in designing new anti-infective agents with targeted modes of action. nih.gov

Antiprotozoal Activity and Target Identification

The pyrrole scaffold and its related heterocyclic structures have been evaluated for their potential against various protozoan parasites. mdpi.com While direct studies on this compound are limited in this area, research on structurally similar compounds provides insight into their potential antiprotozoal mechanisms.

For instance, a series of 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives were synthesized and screened for activity against Entamoeba histolytica and the malaria parasite Plasmodium falciparum. nih.gov Several of these compounds exhibited potent antiamoebic activity, with IC50 values lower than the standard drug metronidazole. nih.gov All tested compounds also showed some level of antimalarial activity. nih.gov

In other studies, indole (B1671886) derivatives, which share a nitrogen-containing heterocyclic ring system with pyrroles, have been identified as attractive candidates for antiprotozoal therapy. mdpi.com A synthesized indole compound, 1H-3-{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole, demonstrated activity against P. falciparum, Leishmania donovani, and Trypanosoma brucei brucei, with IC50 values in the micromolar range. mdpi.com Similarly, novel dicationic 1,4-diphenyl-1,2,3-triazoles have shown potent activity against P. falciparum, with some analogues being more active than the reference drug artemisinin. nih.gov

While the specific targets for many of these pyrrole-related antiprotozoal compounds are still under investigation, potential mechanisms could involve the inhibition of crucial parasitic enzymes, such as thioredoxin reductase, or interference with other vital cellular pathways. nih.gov These findings suggest that the this compound core structure could be a valuable starting point for the design of novel antiprotozoal agents.

Receptor Binding Profiles and Ligand-Protein Interaction Analysis

The biological activity of this compound derivatives is fundamentally linked to their specific binding profiles and interactions with target proteins. Detailed analyses have elucidated the molecular basis for their inhibitory actions.

Serotonin Reuptake Transporter (SERT): For derivatives designed as antidepressants, docking simulations have been crucial. The diarylpyrrole compound BM212 was shown to fit into the SERT protein binding site, achieving a docking score of -6.51 kcal/mol. nih.govrsc.org This binding is thought to be stabilized by interactions with key residues within the transporter, underpinning its inhibitory effect on serotonin reuptake. nih.gov

H+,K+-ATPase: In the case of P-CABs like TAK-438, the interaction with the gastric proton pump is well-characterized. The high affinity and slow dissociation are due to specific hydrogen bonds. nih.gov The positively charged N-methylamino group on the pyrrole derivative forms a crucial bond with the negatively charged glutamic acid residue (Glu795) in the K+-binding domain of the ATPase. A secondary hydrogen bond forms between the sulfonyl group of the inhibitor and a tyrosine residue (Tyr799). nih.gov Mutation of this tyrosine to phenylalanine (Tyr799Phe) resulted in a threefold increase in the inhibitor's dissociation rate, confirming the importance of this interaction for sustained binding. nih.gov

Dopamine (B1211576) Receptors: The versatility of the pyrrole scaffold extends to other CNS targets. The compound S33138, which contains a tetrahydro nih.govbenzopyrano[3,4-c]pyrrolidine moiety, shows a distinct receptor-binding profile. It acts as a preferential antagonist at dopamine D3 receptors over D2 receptors, with a pK(i) of 8.7 for human D3 sites. nih.gov This selectivity is a key feature that distinguishes it from many existing antipsychotic agents. nih.gov

These examples demonstrate that the this compound core and its bioisosteres can be chemically tailored to achieve high affinity and selectivity for a diverse range of protein targets, from membrane transporters to G-protein-coupled receptors.

Chemical Reactivity and Derivatization Pathways of 4 1h Pyrrol 3 Yl Phenyl Methanamine Scaffolds

Electrophilic Aromatic Substitution (EAS) on Aromatic Rings

The phenyl and pyrrole (B145914) rings of (4-(1H-pyrrol-3-yl)phenyl)methanamine are both susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for the introduction of new functional groups. The outcome of these reactions is governed by the electronic properties of the substituent groups on each ring.

The aminomethyl group (-CH₂NH₂) on the phenyl ring is an activating, ortho-, para-directing group. This means it increases the electron density of the benzene (B151609) ring, making it more reactive towards electrophiles than benzene itself. masterorganicchemistry.comscielo.org.mx The incoming electrophile will preferentially add to the positions ortho and para to the aminomethyl group. However, the bulky pyrrole substituent may sterically hinder the ortho positions, potentially favoring para-substitution.

The pyrrole ring is an electron-rich five-membered heterocycle and is highly activated towards electrophilic attack. Substitution typically occurs at the C2 and C5 positions, which are electronically favored. The presence of the phenyl group at the C3 position will influence the regioselectivity of substitution on the pyrrole ring.

Common EAS reactions applicable to this scaffold include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. These reactions are catalyzed by Lewis acids. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The precise conditions for these reactions would need to be carefully optimized to control the site of substitution, given the multiple reactive positions on the molecule.

Nucleophilic Functionalization of the Pyrrole Nitrogen Atom

The nitrogen atom of the pyrrole ring in this compound is nucleophilic and can be readily functionalized through various reactions. The N-H proton is acidic and can be removed by a base to generate a pyrrolide anion, which is a potent nucleophile.

Alkylation of the pyrrole nitrogen can be achieved using alkyl halides. The choice of the alkylating agent and reaction conditions can influence the selectivity of the reaction. researchgate.net For instance, N-methylation can be accomplished with methyl iodide.

Acylation of the pyrrole nitrogen introduces an acyl group, forming an N-acylpyrrole. This is often achieved using acyl chlorides or anhydrides in the presence of a base. For example, benzoyl chloride can be used to introduce a benzoyl group. rsc.org

Sulfonylation of the pyrrole nitrogen, to introduce a sulfonyl group, is another important transformation. This is exemplified by the synthesis of related compounds where a pyridin-3-ylsulfonyl group is attached to the pyrrole nitrogen. nih.govnih.govsimsonpharma.com

These N-functionalization reactions not only modify the properties of the parent molecule but can also serve as a strategic step to protect the pyrrole nitrogen during subsequent reactions on other parts of the molecule.

Cross-Coupling Reactions for Diverse Structural Expansion

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification of the this compound scaffold. To utilize these reactions, the parent molecule would first need to be functionalized with a suitable handle, such as a halogen or a triflate group.

Once halogenated, typically through electrophilic aromatic substitution, the resulting aryl or heteroaryl halide can participate in a variety of cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the halide with a boronic acid or ester to form a new C-C bond. This is a widely used method for introducing new aryl or vinyl groups. researchgate.net

Heck Coupling: This reaction couples the halide with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction couples the halide with a terminal alkyne to introduce an alkyne moiety.

Buchwald-Hartwig Amination: This reaction couples the halide with an amine to form a new C-N bond, allowing for the introduction of various amino groups.

These reactions are known for their high tolerance of various functional groups, making them suitable for the late-stage diversification of complex molecules.

Ring Modification and Heterocycle Fusion Strategies

The inherent reactivity of the pyrrole and phenyl rings can be harnessed to construct fused heterocyclic systems, leading to novel molecular architectures with potentially interesting biological properties.

One common strategy involves the intramolecular cyclization of appropriately functionalized derivatives. For example, if a substituent with a suitable electrophilic center is introduced onto the phenyl ring ortho to the pyrrole, an intramolecular cyclization could lead to a fused system.

Another approach is through multicomponent reactions where the this compound core acts as one of the building blocks. For instance, the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, can be adapted to form substituted pyrroles. mdpi.com While this applies to the synthesis of the core itself, analogous principles of cyclocondensation can be applied to its derivatives.

Advanced Applications in Chemical Biology and Materials Science

(4-(1H-pyrrol-3-yl)phenyl)methanamine as a Precursor for Lead Compound Generation

The scaffold of this compound is a valuable starting point for the generation of lead compounds in medicinal chemistry. The pyrrole (B145914) ring is a common motif in numerous biologically active natural products and synthetic drugs. nih.gov The presence of the phenylmethanamine portion provides a key anchor point for derivatization, allowing for the exploration of chemical space and the optimization of interactions with biological targets.

The development of novel anticancer agents has seen the utility of similar pyrrole-based structures. For instance, 1-(2-aminophenyl)pyrrole-based amides have been synthesized and identified as inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and a target for cancer therapy. nih.gov These compounds demonstrated significant antiproliferative activity, particularly in breast cancer cell lines. nih.gov The core structure, analogous to this compound, allows for the introduction of various substituents to modulate activity and selectivity.

Furthermore, aminopyrazole derivatives, which share structural similarities with aminophenylpyrroles, have been extensively reviewed for their broad therapeutic potential, including as anticancer and anti-inflammatory agents. nih.gov This highlights the general utility of aromatic heterocycles bearing amino-functionalized phenyl groups in drug discovery. The this compound framework can be envisioned as a key component in the synthesis of inhibitors for various kinases, which are often implicated in cancer and inflammatory diseases. The amino group can serve as a handle for creating amide or sulfonamide linkages, a common strategy in the design of kinase inhibitors.

The versatility of this scaffold is further underscored by the development of pyrrole-imidazole alkaloids, a class of marine natural products with potent biological activities. nih.gov The synthesis of these complex molecules often involves pyrrole-containing building blocks, demonstrating the importance of this heterocycle in accessing structurally diverse and biologically relevant chemical space. nih.gov

Table 1: Examples of Bioactive Compounds Derived from or Related to the this compound Scaffold

Compound Class Target/Activity Reference
1-(2-Aminophenyl)pyrrole-based amides Topoisomerase I inhibitors, anticancer nih.gov
Aminopyrazole derivatives Anticancer, anti-inflammatory, kinase inhibitors nih.gov
Pyrrole-imidazole alkaloids Antitumor, cytotoxic nih.gov

Utility in the Synthesis of Functional Organic Materials

The bifunctional nature of this compound, possessing both a polymerizable pyrrole ring and a reactive amino group, makes it an attractive monomer for the synthesis of functional organic materials. Polypyrrole and its derivatives are well-known conducting polymers with a wide range of applications in electronics, sensors, and energy storage.

The amino group in this compound offers a site for further functionalization, allowing for the tuning of the resulting polymer's properties. For example, thin films of poly(1-(2-aminophenyl)pyrrole) have been prepared through oxidative electropolymerization. sigmaaldrich.com The presence of the amino group can influence the polymerization process and the final properties of the polymer, such as its conductivity, morphology, and processability.

The synthesis of soluble conducting polymers is a significant area of research, as it allows for easier processing and fabrication of devices. While direct studies on polymers from this compound are not widely reported, the general strategy of introducing substituents onto the pyrrole monomer to enhance solubility is well-established. The phenylmethanamine group could potentially improve the solubility of the resulting polypyrrole in common organic solvents.

Furthermore, the amino group can be used to graft other molecules onto the polymer backbone, creating materials with tailored functionalities. This could include the attachment of chromophores for optical applications, catalysts for chemical transformations, or biological recognition elements for sensor development. The this compound monomer, therefore, represents a versatile platform for creating a new generation of smart materials.

Table 2: Potential Applications of Polymers Derived from this compound

Potential Application Rationale
Conducting polymers The pyrrole moiety is a known building block for conductive polymers.
Sensors The amino group allows for the attachment of specific recognition elements.
Modified electrodes The polymer can be electrochemically deposited on electrode surfaces.
Anti-static coatings Conducting polymers can dissipate static charge.
Functional membranes The polymer can be cast into films with tailored properties.

Contributions to Fundamental Organic Reaction Mechanism Research

The structure of this compound is well-suited for investigating fundamental aspects of organic reaction mechanisms, particularly those involving electrophilic aromatic substitution on the pyrrole ring and reactions at the benzylic amine.

Pyrrole is a highly π-excessive heterocycle and is therefore very reactive towards electrophiles. pharmaguideline.com The substitution pattern of this compound, with a phenyl group at the 3-position, influences the regioselectivity of electrophilic attack. Studies on the mechanism of electrophilic aromatic substitution on pyrroles have been a subject of interest to understand the role of intermediates and the factors controlling reactivity and selectivity. psu.edunih.gov The presence of the 3-phenyl substituent would direct incoming electrophiles primarily to the 2- and 5-positions of the pyrrole ring. The electronic nature of the phenyl group can be modulated by introducing substituents, which would in turn affect the reactivity of the pyrrole ring, providing a system to study the transmission of electronic effects through the aromatic system.

The benzylic amine functionality also presents opportunities for mechanistic studies. The reactivity of this amino group in nucleophilic substitution or addition reactions can be investigated. Furthermore, the proximity of the pyrrole ring and the amino group could lead to interesting intramolecular reactions or catalytic effects. For instance, the pyrrole nitrogen could act as an internal base or directing group in reactions involving the benzylic amine.

The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine. pharmaguideline.comorganic-chemistry.org The reverse reaction, or related degradation studies, could provide insights into the stability of the pyrrole ring under various conditions. The this compound molecule could serve as a model compound to study the kinetics and mechanism of such transformations.

Emerging Research Frontiers and Future Prospects for 4 1h Pyrrol 3 Yl Phenyl Methanamine

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of pyrrole-containing compounds has traditionally involved multi-step procedures with harsh reagents and solvents. However, the principles of green chemistry are driving the development of more sustainable and efficient synthetic routes. One-pot synthesis and multicomponent reactions are at the forefront of these innovations.

A notable green approach to synthesizing pyrrole (B145914) derivatives involves the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). This reaction allows for the construction of the pyrrole ring in a [3+2] cycloaddition with an activated alkene. Research has demonstrated the feasibility of one-pot syntheses of complex pyrrole derivatives using TosMIC in the presence of a mild base, which is an economically and environmentally favorable method. researchgate.net The use of solvent-free conditions or greener solvents like ethanol (B145695) further enhances the sustainability of these synthetic pathways. mdpi.com

Recent advancements have also focused on the development of novel catalytic systems to improve the efficiency and selectivity of pyrrole synthesis. These include the use of readily available and non-toxic catalysts. The exploration of these green synthetic strategies for the specific production of (4-(1H-pyrrol-3-yl)phenyl)methanamine is a key area of future research, aiming to provide a more sustainable and scalable manufacturing process.

Integration of Machine Learning in Drug Discovery and Design

The integration of machine learning (ML) is revolutionizing the field of drug discovery and development. ML algorithms can analyze vast datasets to predict the physicochemical properties, bioactivity, and pharmacokinetic profiles of novel compounds, thereby accelerating the identification of promising drug candidates.

In the context of this compound and its analogs, ML models can be employed to:

Predict ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for the success of a drug candidate. ML models can be trained on existing data to predict these properties for novel analogs of this compound, helping to prioritize compounds with favorable pharmacokinetic profiles.

Identify Potential Biological Targets: By analyzing the structural features of the this compound scaffold and comparing them to known bioactive molecules, ML can help identify potential biological targets for this class of compounds.

Virtual Screening: ML-based virtual screening can rapidly screen large virtual libraries of this compound analogs against specific biological targets, identifying potential hits for further experimental validation.

While specific applications of machine learning to this compound are not yet widely published, the general success of ML in drug discovery suggests a significant future role in unlocking the therapeutic potential of this scaffold.

Rational Design of Next-Generation Bioactive Analogs

The rational design of bioactive analogs based on the this compound scaffold is a promising strategy for developing next-generation therapeutics. This approach involves modifying the parent structure to enhance its potency, selectivity, and pharmacokinetic properties. The existing research on derivatives of this scaffold provides valuable insights for future design strategies.

For instance, the discovery of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives as potent inhibitors of MAPK-interacting kinases (Mnks) highlights the potential of modifying the methanamine group to introduce additional pharmacophoric features. nih.gov These compounds have demonstrated anti-leukemic activity by reducing the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). nih.gov

Another example is the development of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (B1241708) (TAK-438), a potassium-competitive acid blocker (P-CAB). nih.gov In this analog, substitutions on the pyrrole ring and the nitrogen of the methanamine group have led to a potent inhibitor of the H+,K+-ATPase, with potential for treating acid-related diseases. nih.gov

Future rational design efforts will likely focus on exploring a wider range of substitutions on both the pyrrole and phenyl rings, as well as modifications of the methanamine linker, to target a diverse array of biological targets.

Exploration of Novel Therapeutic or Industrial Applications

The structural motif of this compound is present in a number of compounds with demonstrated therapeutic potential, suggesting a broad range of possible applications for this chemical class.

Table 1: Potential Therapeutic Applications of this compound Derivatives

Derivative ClassPotential Therapeutic AreaMechanism of ActionReference
N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-aminesOncology (Leukemia)Mnk2 Inhibition nih.gov
Substituted 1H-pyrrol-3-yl-methanaminesGastroenterologyPotassium-Competitive Acid Blocker (P-CAB) nih.gov
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamideOncologyCarbonic Anhydrase and Wnt/β-Catenin Signaling Inhibition nih.gov

The anti-leukemic activity of Mnk2 inhibitors and the anti-cancer properties of carbonic anhydrase inhibitors point towards the significant potential of the this compound scaffold in oncology. nih.govnih.gov The development of P-CABs for acid-related disorders demonstrates its utility in gastroenterology. nih.gov

Furthermore, the versatility of the pyrrole ring in chemical synthesis opens up possibilities for its use in industrial applications, such as in the development of novel materials or as a key intermediate in the synthesis of other complex molecules. The future exploration of this compound and its analogs is expected to uncover a wider range of therapeutic and industrial applications.

Q & A

Q. Key Data :

Reaction StepYield (%)Purity (HPLC)
Suzuki Coupling65–7890–95%
Reductive Amination70–8592–98%

How can the purity and structural integrity of this compound be validated?

Basic Research Question

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm the presence of characteristic peaks (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 3.5–4.0 ppm for -CH2-NH2) .
    • Mass Spectrometry : Exact mass (calculated for C11H13N2: 173.1079 g/mol) to verify molecular ion peaks .
    • HPLC : Use a C18 column with acetonitrile/water gradient (retention time ~8.2 min) .

Methodological Tip : Cross-reference spectral data with PubChem entries (CID: 25699-83-6) to resolve ambiguities .

How does the substitution pattern on the pyrrole ring influence reactivity in coordination chemistry?

Advanced Research Question
The 3-position of the pyrrole ring in this compound is critical for ligand-metal interactions:

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO2) decrease electron density at the pyrrole nitrogen, reducing binding affinity for transition metals like Cu(II) or Fe(III) .
  • Steric Effects : Bulky substituents at the 2- or 5-position of pyrrole hinder coordination geometry, as shown in crystallographic studies using SHELXL .

Q. Case Study :

SubstituentMetal IonLog K (Binding Affinity)
-HCu(II)4.2 ± 0.1
-NO2Cu(II)3.1 ± 0.2

What strategies resolve contradictory bioactivity data in derivatives of this compound?

Advanced Research Question
Contradictions in bioactivity (e.g., varying IC50 values) may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
  • Solubility Issues : Use DMSO stock solutions ≤10 mM and confirm compound stability via LC-MS before assays .
  • Metabolic Interference : Screen for off-target interactions using cytochrome P450 inhibition assays .

Example : Derivatives with methyl groups on the phenyl ring showed inconsistent IC50 values (0.5–5 μM) in kinase inhibition studies due to aggregation-prone behavior .

How can computational modeling predict binding affinity for derivatives?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., PRMTs or kinases). Focus on hydrogen bonding between the aminomethyl group and catalytic residues (e.g., Asp112 in PRMT1) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding entropy .
  • QSAR Models : Correlate substituent electronegativity with inhibitory potency (R² > 0.85 in training sets) .

What are the key spectroscopic characteristics of this compound?

Basic Research Question

  • 1H NMR (400 MHz, CDCl3) :
    • δ 8.1–7.9 ppm (d, 2H, aromatic H)
    • δ 7.4–7.2 ppm (m, 2H, pyrrole H)
    • δ 3.8 ppm (s, 2H, -CH2-NH2) .
  • IR (KBr) : Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.